6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-8-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-10(2)9(14)12-6-3-5(11)4-7(13(15)16)8(6)17-10/h3-4H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRBJYQNZEJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198884 | |
| Record name | 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327026-99-3 | |
| Record name | 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327026-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Cyclization: The formation of the oxazine ring is achieved through a cyclization reaction, which can be facilitated by heating the intermediate compounds in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of reduction is 6-Amino-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Depending on the nucleophile, products can include 6-Chloro-2,2-dimethyl-8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one or 6-Chloro-2,2-dimethyl-8-thio-2H-benzo[b][1,4]oxazin-3(4H)-one.
Scientific Research Applications
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one:
2,2-Dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine atom, which influences its chemical behavior and biological activity.
Uniqueness
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the nitro and chlorine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 327026-99-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chloro group and a nitro group on a benzo[b][1,4]oxazine scaffold, which is significant for its biological interactions. The molecular formula is , with a molecular weight of 256.64 g/mol.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutics like 5-fluorouracil.
| Cell Line | IC50 (μM) | Control (5-FU IC50) |
|---|---|---|
| A549 | 17.0 | 21.2 |
| MDA-MB-231 | 14.2 | Comparable |
The structure-activity relationship indicates that modifications to the substituents on the oxazine ring can enhance antitumor efficacy. For example, specific electron-donating groups significantly improve cellular activity by stabilizing the active conformation of the molecule.
The primary mechanism through which this compound exerts its antitumor effects appears to involve inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. Inhibition of CDK9 has been linked to the induction of apoptosis in cancer cells. The compound's ability to transiently engage with this target suggests a promising therapeutic strategy for cancer treatment.
In Silico Studies
In silico studies have further supported the biological potential of this compound. Molecular docking simulations indicate strong binding affinities to CDK9, suggesting that structural modifications could optimize its inhibitory effects further. The predicted drug-likeness scores also indicate that this compound has favorable pharmacokinetic properties for further development.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the benzo[b][1,4]oxazine class:
- Antitumor Evaluation : A study published in Molecules demonstrated that derivatives with similar scaffolds showed varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Studies : Research indicated that compounds targeting CDK9 could effectively reduce tumor growth in preclinical models, validating their potential as novel anticancer agents .
- Safety and Toxicology : Preliminary toxicological assessments suggest that these compounds possess acceptable safety profiles in vitro, which is crucial for their advancement into clinical trials .
Q & A
Q. What are the optimized synthetic routes for 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of 2-amino-4-chloro-6-nitrophenol with 2-chloroacetyl chloride in DMF using potassium carbonate and 18-crown-6 as catalysts. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution.
- Catalysts : 18-crown-6 improves potassium ion availability, accelerating the reaction .
- Temperature : Room temperature minimizes side reactions (e.g., nitro group reduction). Yield optimization requires strict control of stoichiometry and exclusion of moisture.
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural identity of this compound?
- 1H NMR : Characteristic signals include the methyl groups (δ ~1.5 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, split due to nitro and chloro substituents) .
- X-ray crystallography : Reveals a screw-boat conformation of the benzoxazine ring and intermolecular N–H⋯O hydrogen bonding along the crystal lattice . These methods validate regiochemistry and substituent positioning.
Q. What are the common impurities or byproducts during synthesis, and how are they characterized?
Common impurities include:
- Incomplete cyclization products : Detected via TLC (hexane:ethyl acetate, 2:1) and characterized by mass spectrometry .
- Nitro reduction byproducts : Partial reduction to amino derivatives (e.g., 8-amino analogs) may occur if reducing agents are present . Recrystallization in ethanol or methanol improves purity.
Advanced Research Questions
Q. What strategies ensure regioselective functionalization of the benzoxazine core during synthesis?
Regioselectivity is achieved through:
- Catalytic systems : Copper(I) catalysts enable one-pot reactions with alkynes or aldehydes at specific positions (e.g., C7 bromination) .
- Protecting groups : Temporary protection of reactive sites (e.g., nitro groups) directs functionalization to desired positions . Example: 7-Bromo derivatives are synthesized via Cu(I)-catalyzed alkyne coupling .
Q. How does the nitro group at position 8 influence the compound’s reactivity in reduction reactions?
The nitro group is reduced to an amine using Pd/C under hydrogen or catalytic transfer hydrogenation (e.g., ammonium formate). Key considerations:
- Selectivity : Methanol as a solvent minimizes over-reduction of other substituents .
- Catalyst loading : 10% Pd/C ensures complete conversion without side reactions. The resulting 8-amino derivative serves as a precursor for carbamate or urea linkages .
Q. What computational methods predict biological targets or interactions for derivatives of this compound?
- Molecular docking : Used to study interactions with TRPV1 receptors or enzyme active sites (e.g., antifungal targets) .
- DFT calculations : Analyze electronic effects of substituents (e.g., nitro vs. amino groups) on binding affinity . These methods guide rational design of analogs with enhanced specificity.
Q. How do substituents (chloro, nitro, dimethyl) affect the compound’s biological activity?
Substituent effects are evaluated via SAR studies:
| Substituent | Position | Biological Impact |
|---|---|---|
| Nitro | C8 | Enhances electron-withdrawing effects, improving interaction with hydrophobic pockets in enzymes . |
| Chloro | C6 | Increases lipophilicity, aiding membrane penetration in antimicrobial assays . |
| Dimethyl | C2 | Steric hindrance reduces metabolic degradation, prolonging activity . |
| Fluorinated analogs (e.g., 6,8-difluoro) show enhanced reactivity and bioactivity . |
Q. What in vitro assays evaluate the compound’s potential as an antimicrobial or anticancer agent?
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or C. albicans .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Antifungal : Disk diffusion assays comparing zone-of-inhibition diameters . Mechanistic studies (e.g., ROS generation) further elucidate mode of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
